N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
CAS No.: 361182-49-2
Cat. No.: VC21499785
Molecular Formula: C20H20FN3O2
Molecular Weight: 353.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361182-49-2 |
|---|---|
| Molecular Formula | C20H20FN3O2 |
| Molecular Weight | 353.4g/mol |
| IUPAC Name | N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C20H20FN3O2/c1-11-5-4-6-16(12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-7-9-15(21)10-8-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |
| Standard InChI Key | HTFXGEBVTCLSDA-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)F)C)C |
| Canonical SMILES | CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)F)C)C |
Introduction
N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound belongs to the class of tetrahydropyrimidines, which are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its molecular structure and physicochemical properties make it a candidate for further pharmacological investigations.
Synthesis
The synthesis of this compound typically involves condensation reactions between urea derivatives and β-dicarbonyl compounds under acidic or basic conditions. The reaction is followed by functionalization to introduce the fluorophenyl and dimethylphenyl substituents. The detailed synthetic pathway is not explicitly available in the literature but can be inferred from related tetrahydropyrimidine syntheses.
Future Research Directions
To fully explore the potential of this compound, the following research directions are recommended:
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Pharmacological Screening: Conduct assays to evaluate anticancer, anti-inflammatory, and antimicrobial activities.
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Molecular Docking Studies: Analyze binding interactions with target proteins such as kinases or COX enzymes.
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Toxicological Studies: Assess safety profiles through cytotoxicity assays and animal studies.
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Structural Optimization: Modify substituents to enhance activity and reduce off-target effects.
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